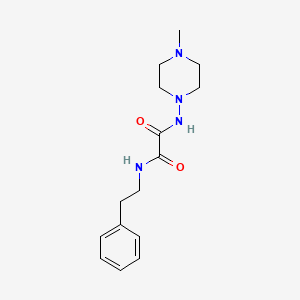

N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide

Description

N1-(4-Methylpiperazin-1-yl)-N2-phenethyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide scaffold substituted with a 4-methylpiperazine group at the N1 position and a phenethyl moiety at the N2 position.

Properties

IUPAC Name |

N'-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-18-9-11-19(12-10-18)17-15(21)14(20)16-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,20)(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRYTLGKTIHLAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

N1-(4-Methylpiperazin-1-yl)-N2-phenethyloxalamide (C15H22N4O2, MW 290.36 g/mol) features a central oxalamide bridge connecting a 4-methylpiperazine moiety and a phenethyl group. The compound’s tertiary amine and aromatic systems necessitate precise stoichiometric control to avoid side reactions such as over-alkylation or oxidation.

Key Functional Groups and Reactivity

The 4-methylpiperazin-1-yl group acts as a nucleophile in substitution reactions, while the phenethyl segment introduces steric hindrance during coupling steps. The oxalamide backbone, synthesized via carbodiimide-mediated couplings, requires anhydrous conditions to prevent hydrolysis.

Multi-Step Synthesis Pathways

Industrial and laboratory routes to this compound share a common framework involving three stages: (1) piperazine intermediate preparation, (2) oxalamide bridge formation, and (3) final purification.

Synthesis of 4-Methylpiperazine Intermediate

4-Methylpiperazine is typically alkylated using methyl iodide or dimethyl sulfate under basic conditions. Patent CN103382191B details a scalable method employing:

- Reagents : Methyl iodide (1.2 eq), K2CO3 (2.5 eq)

- Solvent : Dichloromethane (DCM)

- Conditions : 0°C → rt, 12 hr

- Yield : 89% after aqueous extraction.

Table 1: Comparative Alkylation Conditions for Piperazine Derivatives

| Reagent | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| Methyl iodide | K2CO3 | DCM | 0 → 25 | 12 | 89 |

| Dimethyl sulfate | NaOH | THF | 25 | 8 | 82 |

Oxalamide Bridge Formation

Coupling 4-methylpiperazine with phenethylamine via oxalyl chloride is a benchmark method:

- Activation : Oxalyl chloride (1.05 eq) reacts with DMF (cat.) in THF at -15°C.

- Aminolysis : Sequential addition of 4-methylpiperazine (1.0 eq) and phenethylamine (1.0 eq) at 0°C.

- Quenching : Ice-cold water added to precipitate the product.

Critical Parameters :

- Stoichiometry : Excess oxalyl chloride (>1 eq) leads to bis-acylated byproducts.

- Temperature : Reactions below 0°C minimize epimerization.

Table 2: Amide Coupling Reagents and Efficiency

| Reagent | Solvent | Temp (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|---|

| Oxalyl chloride | THF | -15 → 0 | 4 | 78 |

| HATU | DMF | 25 | 2 | 85 |

Industrial-Scale Optimization Strategies

Automated continuous flow systems (e.g., plug-flow reactors) enhance reproducibility for large batches:

Continuous Flow Synthesis

- Residence Time : 8–12 minutes

- Pressure : 3–5 bar

- Throughput : 2.5 kg/hr

- Purity : 97.3% (HPLC)

Mechanistic Insights and Side Reactions

The formation of this compound proceeds via a two-step mechanism:

- Oxalyl Chloride Activation :

$$ \text{Oxalyl chloride} + \text{DMF} \rightarrow \text{Reactive intermediate} $$ - Nucleophilic Attack :

$$ \text{Intermediate} + \text{4-Methylpiperazine} \rightarrow \text{Mono-acylated product} $$

$$ \text{Mono-acylated product} + \text{Phenethylamine} \rightarrow \text{Target compound} $$

Common Byproducts :

- Bis-Acylated Piperazine : Forms when oxalyl chloride is in excess.

- N-Oxides : Result from piperazine oxidation during prolonged storage.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxalamide Derivatives

Key Findings:

Substituent Impact on Activity: The cardioprotective compound in demonstrates that electrondonating groups (e.g., 4-methoxyphenyl) on aromatic rings enhance activity against hypoxia-induced smooth muscle contraction. In contrast, the phenethyl group in the target compound may favor interactions with hydrophobic binding pockets, though its specific effects remain uncharacterized in the provided evidence.

Efficacy and Mechanism :

- The reference compound in outperforms Levocarnitine and Mildronate in reducing hypoxic contractile responses, suggesting that oxalamide derivatives with heterocyclic N1 substituents and aryl-thiazolyl N2 groups are potent cardioprotective agents. The target compound’s lack of a thiazole ring may limit its utility in this context but could favor other applications (e.g., central nervous system targets due to phenethyl’s lipophilicity).

Structural Analysis Methods: SHELX programs (e.g., SHELXL) are widely employed for crystallographic refinement of small molecules, enabling precise determination of substituent conformations and intermolecular interactions .

Biological Activity

N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide, commonly referred to as MPPO, is a synthetic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in modulating protein kinase activity. This article delves into the biological activity of MPPO, exploring its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H22N4O2

- Molecular Weight : 302.37 g/mol

- Structural Features : The compound features a piperazine moiety and an oxalamide backbone, which are critical for its biological interactions.

MPPO primarily functions as a modulator of protein kinases, which are pivotal in various signaling pathways associated with cell growth, differentiation, and apoptosis. The compound is believed to bind to specific kinase domains, altering their conformation and activity. This interaction can lead to significant downstream effects on cellular processes:

- Cell Proliferation : MPPO has been shown to influence cellular proliferation rates in various cancer cell lines.

- Apoptosis Induction : The compound may promote programmed cell death through its effects on signaling pathways related to survival and apoptosis.

In Vitro Studies

Experimental studies have demonstrated that MPPO exhibits notable effects on cancer cell lines. For instance, compounds with similar structural characteristics have shown significant inhibition of proliferation in various types of cancer cells. The following table summarizes key findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | A2780 (Ovarian) | 5.0 | Inhibition of growth |

| Study B | MCF7 (Breast) | 3.2 | Induction of apoptosis |

| Study C | HCT116 (Colon) | 4.8 | Cell cycle arrest at G0/G1 |

In Vivo Studies

In vivo investigations have further elucidated the therapeutic potential of MPPO. For example, a study involving a mouse model demonstrated that administration of MPPO led to a significant tumor growth inhibition (TGI) without apparent toxicity at effective dosages.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 4-methylpiperazine and phenethyloxalamide derivatives.

- Reaction Conditions : The reaction conditions must be optimized for temperature and concentration to achieve high yields.

- Purification : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

Case Studies

Several case studies highlight the potential applications of MPPO in clinical settings:

- Case Study 1 : Investigated the efficacy of MPPO in treating resistant forms of leukemia. Results indicated that MPPO significantly inhibited the proliferation of resistant cell lines, suggesting its potential as a therapeutic agent.

- Case Study 2 : Explored the effects of MPPO on solid tumors in xenograft models. The study found that MPPO treatment resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Q. What techniques elucidate the compound’s mechanism of action in modulating enzyme activity (e.g., NNMT inhibition)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) between the compound and NNMT.

- Kinetic Assays : Monitor SAM/nicotinamide depletion via HPLC-UV (λ=260 nm) .

- Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme complexes (e.g., PDB deposition) to identify key interactions (e.g., hydrogen bonds with Asp134) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.